N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom1. They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)1.
Synthesis Analysis
Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds2. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid2.
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom1. The aromaticity is estimated by the chemical shift of the ring proton1.
Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom1.
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes1. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.21.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives, including microwave irradiation methods to enhance reaction rates and yields. These compounds exhibited antimicrobial properties against bacteria such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, compared with tetracycline and nystatin as reference drugs (Mostafa, El-Salam, & Alothman, 2013).
Synthesis of Hybrid Molecules
- Researchers synthesized a series of compounds by reacting 2-oxo-2H-chromene-3-carbohydrazide with different derivatives, resulting in the formation of hybrid molecules with potential biological applications. These synthesized molecules were characterized using various analytical and spectroscopic methods (Yılmaz & Menteşe, 2017).
Cytotoxic Activity Studies
- The implementation of ultrasound irradiation facilitated the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. These compounds were evaluated for their cytotoxic activity against human keratinocytes, with certain derivatives showing potent cytotoxic properties (Gomha & Khalil, 2012).
Antioxidant and Antimicrobial Agents
- A study explored the synthesis of new pyridine, chromene, and thiazole derivatives as antimicrobial and antioxidant agents. The compounds demonstrated significant activities, with one of the thiazole derivatives showing the highest anti-bacterial, antifungal, and antioxidant activities (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Safety And Hazards
The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. For example, one should immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs3.
Future Directions
Future research could focus on the design and development of different thiazole derivatives, given their diverse biological activities1. This could include the development of new compounds with improved pharmacological profiles2.
Please note that this information is based on general properties of thiazole and its derivatives, and may not directly apply to the specific compound “N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide”. For detailed information about this specific compound, further research would be needed.
properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-10-7-8-15-16(11(10)2)20-19(26-15)22-21-18(24)13-9-25-14-6-4-3-5-12(14)17(13)23/h3-9H,1-2H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWNZROYEFICCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=COC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide |
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